molecular formula C21H20N4O4S2 B2410101 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 895439-23-3

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2410101
CAS No.: 895439-23-3
M. Wt: 456.54
InChI Key: AFZCHOLGACLNIQ-UHFFFAOYSA-N
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Description

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-14-3-2-4-15(11-14)20-23-21-25(24-20)16(13-30-21)7-8-22-31(26,27)17-5-6-18-19(12-17)29-10-9-28-18/h2-6,11-13,22H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZCHOLGACLNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to a benzo[b][1,4]dioxine sulfonamide. The synthesis typically involves multi-step organic reactions that include cyclization and various substitution reactions to form the thiazole and triazole rings. The general synthetic route can be outlined as follows:

  • Formation of Thiazole Ring : Cyclization of thioamide and α-haloketone under acidic conditions.
  • Formation of Triazole Ring : Cyclization of hydrazine derivatives with carboxylic acids or esters.
  • Final Coupling : Combining the synthesized intermediates to form the final sulfonamide compound.

Antimicrobial Properties

Numerous studies have reported the antimicrobial activity of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:

  • Antibacterial Activity : The compound was evaluated against various bacterial strains, demonstrating significant inhibition. A study indicated that derivatives with the thiazolo[3,2-b][1,2,4]triazole scaffold showed promising activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL depending on structural modifications .
  • Antifungal Activity : The compound also exhibited antifungal properties against Candida albicans, with an MIC of 32 µg/mL .

Anticancer Activity

The anticancer potential of compounds containing the thiazolo[3,2-b][1,2,4]triazole structure has been explored extensively:

  • Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against breast and lung cancer cell lines. Notably, compounds showed selectivity towards cancer cells while sparing normal cells (e.g., HEK293), indicating a favorable therapeutic index .
  • Mechanisms of Action : The anticancer activity is hypothesized to arise from the inhibition of key cellular pathways involved in proliferation and survival. Specific interactions with molecular targets such as DNA or enzymes involved in cell cycle regulation have been proposed .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : Variations in substituents on the aromatic rings significantly influence both antimicrobial and anticancer activities. For example, introducing electron-withdrawing groups often enhances potency .
  • Docking Studies : Computational studies have provided insights into binding affinities with target proteins such as enoyl-[acyl-carrier-protein] reductase (FabI), which is implicated in bacterial fatty acid biosynthesis . These studies suggest that specific orientations and interactions at the active site are critical for activity.

Case Studies

Several case studies highlight the biological evaluation of similar compounds:

  • Thiazolo[3,2-b][1,2,4]triazole Derivatives : A series of synthesized derivatives were screened for their antibacterial efficacy against M. tuberculosis and other pathogens. Compounds exhibited varying degrees of activity based on structural modifications .
  • Anticancer Evaluation : A study focused on thiazolo[3,2-b][1,2,4]triazole derivatives revealed that specific modifications led to enhanced activity against leukemia cell lines while minimizing toxicity to normal cells .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Anticancer Activity
Research indicates that compounds containing thiazole and triazole moieties often exhibit significant anticancer properties. The presence of the thiazolo[3,2-b][1,2,4]triazole structure in this compound suggests potential activity against various cancer cell lines. Studies have shown that similar derivatives possess mechanisms that inhibit tumor growth and induce apoptosis in cancer cells .

Enzyme Inhibition
The sulfonamide group in this compound is known for its ability to inhibit specific enzymes. For instance, related compounds have been studied for their inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) . The dual functionality of this compound may provide a basis for developing new therapeutic agents targeting these enzymes.

Antioxidant Properties

Compounds with similar structural features have been evaluated for their antioxidant capabilities. The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of the thiazole-triazole system may exhibit strong antioxidant properties due to their ability to scavenge free radicals .

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole framework has been associated with antimicrobial properties. Compounds derived from this structure have demonstrated activity against a range of pathogens including bacteria and fungi. This suggests that N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide could be explored further as a potential antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Research has shown that modifications to the thiazole and triazole rings can significantly influence biological activity. For example, varying substituents on the m-tolyl group or altering the sulfonamide moiety can lead to enhanced efficacy or reduced toxicity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds similar to this compound:

Study Focus Findings
Novodvorskyi et al. (2020)Antioxidant ActivityIdentified potent antioxidant properties in triazine derivatives .
El-Wakil et al. (2019)Anticancer PotentialDemonstrated significant anticancer effects in triazole derivatives .
Khoshneviszadeh et al. (2013)Enzyme InhibitionFound effective inhibition of acetylcholinesterase by related sulfonamides .

Preparation Methods

Formation of the Thiazole Ring

The thiazole moiety is constructed via cyclocondensation of α-haloketones with thioureas or thioamides. For example, 2-amino-4-(m-tolyl)thiazole can be synthesized by reacting m-tolylacetonitrile with bromine in acetic acid, followed by treatment with thiourea.

Reaction Conditions :

  • Reagents : m-Tolylacetonitrile, bromine (Br₂), thiourea.
  • Solvent : Acetic acid.
  • Temperature : 80–100°C, 4–6 hours.
  • Yield : ~65–75%.

Triazole Annulation

The thiazolo[3,2-b]triazole system is formed by diazotization and cyclization. For instance, 2-aminothiazole derivatives undergo diazotization with nitrous acid (HNO₂), followed by intramolecular cyclization in acidic conditions.

Example Protocol :

  • Diazotize 2-amino-4-(m-tolyl)thiazole with NaNO₂/HCl at 0–5°C.
  • Cyclize the diazonium salt in H₂SO₄ at 60°C for 2 hours.
  • Neutralize with NaOH to isolate the thiazolo-triazole.

Yield : ~70–80%.

Synthesis of the Dihydrobenzo-Dioxine-Sulfonamide Moiety

Preparation of 2,3-Dihydrobenzo[b]dioxine-6-sulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 1,4-benzodioxan:

  • Chlorosulfonation : Treat 1,4-benzodioxan with chlorosulfonic acid (ClSO₃H) at 0°C.
  • Quenching : Pour the reaction mixture into ice-water to precipitate the sulfonyl chloride.

Reaction Conditions :

  • Reagents : 1,4-Benzodioxan, ClSO₃H.
  • Temperature : 0°C, 2 hours.
  • Yield : ~60–70%.

Sulfonamide Formation

The sulfonyl chloride reacts with ethylenediamine to introduce the ethylamine spacer:

  • Amination : React 2,3-dihydrobenzo[b]dioxine-6-sulfonyl chloride with ethylenediamine in acetonitrile and triethylamine (TEA).
  • Workup : Filter and recrystallize from ethanol.

Example :

  • Molar Ratio : 1:1.2 (sulfonyl chloride:ethylenediamine).
  • Solvent : Acetonitrile.
  • Base : TEA (1.5 equiv).
  • Yield : ~75–85%.

Coupling Reactions to Assemble the Final Compound

The thiazolo-triazole and sulfonamide intermediates are coupled via nucleophilic substitution:

  • Alkylation : React the thiazolo-triazole core (with a bromoethyl side chain) with the sulfonamide moiety in the presence of a base.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Optimized Conditions :

  • Reagents : Thiazolo-triazole-Br (1 equiv), sulfonamide (1.1 equiv).
  • Base : K₂CO₃ (2 equiv).
  • Solvent : DMF, 80°C, 12 hours.
  • Yield : ~60–70%.

Analytical Characterization

Key spectral data for the target compound and intermediates:

Parameter Value Source
Molecular Formula C₂₁H₂₀N₄O₄S₂
Molecular Weight 456.5 g/mol
¹H-NMR (DMSO-d₆) δ 7.90 (d, 2H, ArH), 7.16 (d, 2H, ArH)
IR (KBr) ν 3261 cm⁻¹ (NH), 1614 cm⁻¹ (C=N)

Optimization and Scale-Up Considerations

High-Pressure Cyclization

Using a Q-Tube reactor for cyclocondensation improves yields (e.g., 85–90%) and reduces reaction times (2–3 hours vs. 6–8 hours).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while protic solvents (EtOH) favor cyclization.

Q & A

Basic: What synthetic methodologies are employed to prepare this compound, and how are intermediates purified?

The synthesis of this compound involves multi-step heterocyclic condensation. A typical approach includes:

  • Reaction of 1,2,4-triazole-5-thiol derivatives with maleimides or isothiocyanates under reflux in glacial acetic acid to form thiazolo-triazole cores .
  • Sulfonamide coupling between the thiazolo-triazole intermediate and 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in acetonitrile with a base like 3-picoline to enhance nucleophilic substitution .
  • Purification via precipitation in water or methanol, followed by recrystallization from ethanol to isolate high-purity crystals .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios of aromatic protons (e.g., m-tolyl, dihydrodioxine) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles in the fused thiazolo-triazole system, ensuring stereochemical accuracy .

Advanced: How can reaction yields be optimized using statistical experimental design?

  • Design of Experiments (DOE) methods, such as factorial designs, identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, varying acetic acid volume during reflux improves cyclization efficiency .
  • Response Surface Methodology (RSM) optimizes parameters like reaction time (1–3 hours) and HgO stoichiometry (1.2–1.5 eq.) for dehydrosulfurization steps, achieving yields up to 62% .

Advanced: How can computational modeling predict reactivity and guide synthesis?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states for sulfonamide coupling, identifying electron-deficient sites on the thiazolo-triazole core .
  • Reaction Path Search Algorithms : Tools like COMSOL Multiphysics simulate solvent effects (e.g., acetonitrile vs. DMF) to reduce trial-and-error experimentation .
  • Molecular Docking : Pre-screen bioactivity by modeling interactions with target enzymes (e.g., acetylcholinesterase), guiding functional group modifications .

Advanced: How should researchers address contradictions in biological activity data?

  • Dose-Response Analysis : Re-evaluate antimicrobial assays (e.g., MIC values) across multiple bacterial strains to distinguish structure-activity relationships (SAR) from assay variability .
  • Control Experiments : Compare with analogs lacking the dihydrodioxine sulfonamide group to isolate pharmacophore contributions .
  • Meta-Analysis : Cross-reference studies on similar triazolo-thiadiazoles to identify trends in substituent effects (e.g., electron-withdrawing groups enhance antifungal activity) .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

  • Enzyme Inhibition Assays : Use fluorogenic substrates to quantify inhibition constants (Ki) for targets like tyrosine phosphatases or HIV-1 reverse transcriptase .
  • Kinetic Isotope Effects (KIE) : Probe catalytic mechanisms by substituting deuterium at critical positions (e.g., sulfonamide NH) .
  • Metabolomic Profiling : LC-MS/MS tracks metabolic disruption in treated cell lines, linking bioactivity to pathways like oxidative phosphorylation .

Advanced: How can AI-driven automation enhance scalability and reproducibility?

  • Autonomous Laboratories : AI platforms like ICReDD integrate robotic synthesis with real-time HPLC feedback to adjust reaction conditions dynamically .
  • Data Mining : Natural Language Processing (NLP) extracts optimal solvent/base combinations from patent databases (e.g., 3-picoline in sulfonamide coupling) .
  • Process Simulation : Machine learning models predict impurity profiles during scale-up, ensuring compliance with ICH guidelines .

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